REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[NH:11][C:10]([CH3:12])=[CH:9][C:4]=2[N:5]=[C:6]([CH3:8])[N:7]=1.[Br:13]Br>ClCCl>[Br:13][C:9]1[C:4]2[N:5]=[C:6]([CH3:8])[N:7]=[C:2]([Cl:1])[C:3]=2[NH:11][C:10]=1[CH3:12]
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Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)C)C=C(N2)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.08 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise within 25 minutes
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
The re-suiting precipitate is collected by suction filtration
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in acetonitrile (1000 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered while still hot
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure until the product
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
Precipitation of the product
|
Type
|
ADDITION
|
Details
|
is completed by addition of cyclohexane
|
Type
|
TEMPERATURE
|
Details
|
cooling to 0° C. for several hours
|
Type
|
FILTRATION
|
Details
|
The solid is collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 50° C. over night
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |